![molecular formula C11H20N2O B1386417 N-(4-aminocyclohexyl)cyclobutanecarboxamide CAS No. 1154623-09-2](/img/structure/B1386417.png)
N-(4-aminocyclohexyl)cyclobutanecarboxamide
Overview
Description
N-(4-aminocyclohexyl)cyclobutanecarboxamide (ACHCA) is a cyclic amide that has been studied for its potential applications in various scientific research fields. ACHCA has been found to have a range of biochemical and physiological effects that make it a promising tool for laboratory experiments.
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)cyclobutanecarboxamide is not yet fully understood. However, it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. This inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of N-(4-aminocyclohexyl)cyclobutanecarboxamide.
Biochemical and Physiological Effects
N-(4-aminocyclohexyl)cyclobutanecarboxamide has been found to have a range of biochemical and physiological effects. For example, N-(4-aminocyclohexyl)cyclobutanecarboxamide has been found to reduce the production of pro-inflammatory molecules, reduce pain and inflammation, and protect against oxidative damage. In addition, N-(4-aminocyclohexyl)cyclobutanecarboxamide has been found to have anticonvulsant effects and to reduce the risk of certain diseases.
Advantages and Limitations for Lab Experiments
The use of N-(4-aminocyclohexyl)cyclobutanecarboxamide in laboratory experiments has several advantages. For example, N-(4-aminocyclohexyl)cyclobutanecarboxamide is relatively easy to synthesize and can be produced in a variety of concentrations and purity levels. In addition, N-(4-aminocyclohexyl)cyclobutanecarboxamide has a wide range of biochemical and physiological effects, making it a versatile tool for laboratory experiments. However, there are also some limitations to the use of N-(4-aminocyclohexyl)cyclobutanecarboxamide in laboratory experiments. For example, the mechanism of action of N-(4-aminocyclohexyl)cyclobutanecarboxamide is not yet fully understood, and there is a lack of long-term data on the safety and efficacy of N-(4-aminocyclohexyl)cyclobutanecarboxamide.
Future Directions
There are a number of potential future directions for the study of N-(4-aminocyclohexyl)cyclobutanecarboxamide. For example, further research is needed to better understand the mechanism of action of N-(4-aminocyclohexyl)cyclobutanecarboxamide and to determine the long-term safety and efficacy of N-(4-aminocyclohexyl)cyclobutanecarboxamide. In addition, further research is needed to explore the potential applications of N-(4-aminocyclohexyl)cyclobutanecarboxamide in the treatment of pain, inflammation, and other diseases. Finally, further research is needed to develop new methods for the synthesis of N-(4-aminocyclohexyl)cyclobutanecarboxamide and to improve the purity and concentration of N-(4-aminocyclohexyl)cyclobutanecarboxamide for laboratory experiments.
Scientific Research Applications
N-(4-aminocyclohexyl)cyclobutanecarboxamide has been studied for its potential applications in various scientific research fields. For example, N-(4-aminocyclohexyl)cyclobutanecarboxamide has been found to have anti-inflammatory and analgesic properties, making it a potential tool for the treatment of pain and inflammation. In addition, N-(4-aminocyclohexyl)cyclobutanecarboxamide has been studied for its potential as an anticonvulsant, as well as its potential to protect against oxidative damage and reduce the risk of certain diseases.
properties
IUPAC Name |
N-(4-aminocyclohexyl)cyclobutanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h8-10H,1-7,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTPEVHCNZAXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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